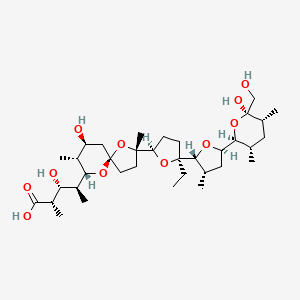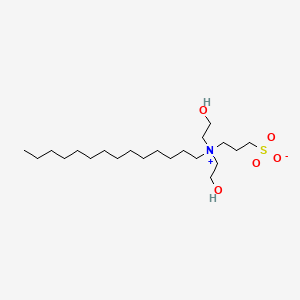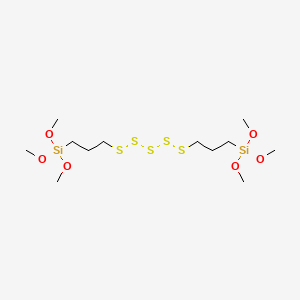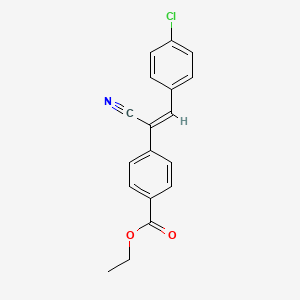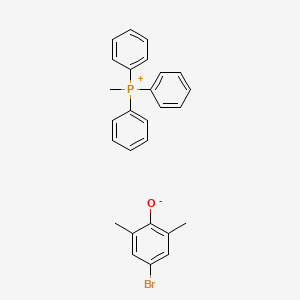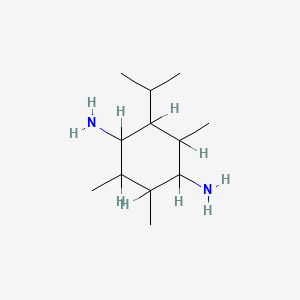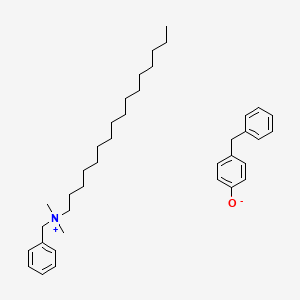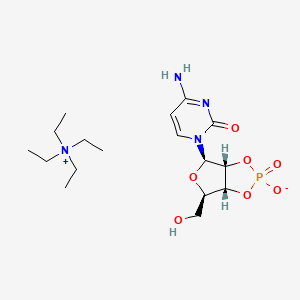
Cytidine, cyclic 2',3'-(hydrogen phosphate), ion(1-), N,N,N-triethylethanaminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytidine, cyclic 2’,3’-(hydrogen phosphate), ion(1-), N,N,N-triethylethanaminium is a cyclic nucleotide derivative of cytidine. This compound is known for its role in various biochemical processes, particularly in the study of ribonucleases and their mechanisms. It is often used as a model substrate for kinetic analysis of ribonucleases, especially ribonuclease A .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cytidine, cyclic 2’,3’-(hydrogen phosphate), ion(1-), N,N,N-triethylethanaminium typically involves the cyclization of cytidine monophosphate. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. The compound can be purified using high-performance liquid chromatography to achieve a high degree of purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process would depend on the availability of starting materials and the efficiency of the cyclization reaction.
Análisis De Reacciones Químicas
Types of Reactions
Cytidine, cyclic 2’,3’-(hydrogen phosphate), ion(1-), N,N,N-triethylethanaminium undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield cytidine monophosphate.
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution: The phosphate group can be substituted under certain conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions.
Oxidation and Reduction:
Substitution: Various nucleophiles can be used to substitute the phosphate group, depending on the desired product.
Major Products Formed
Hydrolysis: Cytidine monophosphate.
Substitution: Various substituted derivatives of cytidine.
Aplicaciones Científicas De Investigación
Cytidine, cyclic 2’,3’-(hydrogen phosphate), ion(1-), N,N,N-triethylethanaminium has several scientific research applications:
Biochemistry: Used as a model substrate for studying the kinetics of ribonucleases.
Molecular Biology: Helps in understanding the mechanisms of RNA processing and degradation.
Industry: May be used in the synthesis of other nucleotide derivatives for various industrial applications.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with ribonucleases. It serves as a substrate for these enzymes, allowing researchers to study the catalytic mechanisms and kinetics of RNA cleavage. The molecular targets include the active sites of ribonucleases, where the cyclic phosphate group is recognized and cleaved .
Comparación Con Compuestos Similares
Similar Compounds
Cytidine monophosphate: A non-cyclic nucleotide that serves as a precursor to the cyclic form.
Adenosine cyclic 2’,3’-(hydrogen phosphate): Another cyclic nucleotide with similar biochemical properties.
Uniqueness
Cytidine, cyclic 2’,3’-(hydrogen phosphate), ion(1-), N,N,N-triethylethanaminium is unique due to its specific structure, which allows it to serve as a model substrate for ribonuclease studies. Its cyclic phosphate group is particularly important for understanding the mechanisms of RNA cleavage, making it a valuable tool in biochemical research .
Propiedades
Número CAS |
39980-90-0 |
|---|---|
Fórmula molecular |
C17H31N4O7P |
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;tetraethylazanium |
InChI |
InChI=1S/C9H12N3O7P.C8H20N/c10-5-1-2-12(9(14)11-5)8-7-6(4(3-13)17-8)18-20(15,16)19-7;1-5-9(6-2,7-3)8-4/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14);5-8H2,1-4H3/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 |
Clave InChI |
FCGUSBCVUSQFOE-IAIGYFSYSA-M |
SMILES isomérico |
CC[N+](CC)(CC)CC.C1=CN(C(=O)N=C1N)[C@H]2[C@H]3[C@@H]([C@H](O2)CO)OP(=O)(O3)[O-] |
SMILES canónico |
CC[N+](CC)(CC)CC.C1=CN(C(=O)N=C1N)C2C3C(C(O2)CO)OP(=O)(O3)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide](/img/structure/B12686194.png)
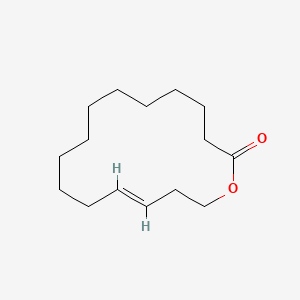
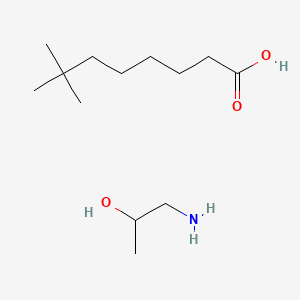
![9,10-Anthracenedione, 1-[(4-butylphenyl)amino]-](/img/structure/B12686201.png)


